7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound “7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several functional groups, including a thiazolo[4,5-d]pyridazin-4(5H)-one core, a methoxyphenyl group, and a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[4,5-d]pyridazin-4(5H)-one core suggests that the compound may have a planar structure, which could enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiazolo[4,5-d]pyridazin-4(5H)-one core might participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : Compounds with structural similarities to "7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one" are synthesized through various chemical reactions, including condensation, cyclocondensation, and Fischer's esterification, leading to a diverse range of derivatives with potential biological activities (Hassan et al., 2014), (Suresh et al., 2016).
Characterization Techniques : Advanced spectroscopic and analytical methods, including IR, NMR (1H-NMR, 13C-NMR), LC-MS, and elemental analysis, are employed to elucidate the structures of these compounds, confirming their identity and purity (Yilin et al., 2016).
Biological Activities
Antimicrobial and Antifungal Activities : Synthesized compounds have been tested for their antibacterial and antifungal properties against a variety of pathogens, showing significant activity. This suggests their potential application in developing new antimicrobial agents (Maddila et al., 2016).
Anticancer Properties : Certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The synthesis of novel thiazole and pyridazinone derivatives has led to compounds with promising antiproliferative activities (Al-Mutabagani et al., 2021).
Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes, such as cholinesterase, which is relevant in the context of Alzheimer's disease and other neurological disorders. This highlights the therapeutic potential of these compounds in treating neurodegenerative diseases (Arfan et al., 2018).
Analgesic and Anti-inflammatory Activities : The evaluation of analgesic and anti-inflammatory properties of these compounds further broadens their potential therapeutic applications, demonstrating their relevance in pain and inflammation management (Demchenko et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-5-4-6-15(11-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-7-9-17(26-3)10-8-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUESWNADPULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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